2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide
Description
2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O3/c1-3-33-26-17-25(19-7-5-8-21(28)15-19)30-24-11-10-20(16-23(24)26)27(31)29-13-12-18-6-4-9-22(14-18)32-2/h4-11,14-17H,3,12-13H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIIYIPTURHDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCCC3=CC(=CC=C3)OC)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the Suzuki–Miyaura coupling is optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancers.
Mechanism of Action:
- Apoptosis Induction: The compound activates caspases, leading to programmed cell death.
- Cell Cycle Arrest: It interferes with cyclin-dependent kinases (CDKs), halting cell cycle progression.
Case Study:
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis induction.
Antimicrobial Activity
The compound exhibits promising antimicrobial activity against a range of pathogens. It is particularly effective against Gram-positive bacteria.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound demonstrates anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Mechanisms:
- Cytokine Modulation: By inhibiting NF-κB signaling pathways, it reduces inflammatory cytokine production.
Structure-Activity Relationship (SAR)
Research has focused on optimizing the structure-activity relationship of this compound to enhance its efficacy while minimizing toxicity. Modifications to the methoxy and carbamoyl groups have been explored to improve selectivity for cancer cells while reducing effects on normal cells.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Known for its α-glucosidase inhibitory activity.
4-ethoxyquinoline derivatives: Studied for their antimicrobial properties.
Uniqueness
2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Biological Activity
The compound 2-(3-chlorophenyl)-4-ethoxy-N-[2-(3-methoxyphenyl)ethyl]quinoline-6-carboxamide is a quinoline derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 373.8 g/mol. The structure includes a quinoline ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study evaluated various substituted quinolines, including the target compound, against mycobacterial species. The findings suggested that compounds with similar structures showed promising activity against Mycobacterium tuberculosis, outperforming standard treatments like isoniazid and pyrazinamide .
Antiviral Activity
Quinoline derivatives have also been investigated for their antiviral properties. Recent studies highlighted the effectiveness of certain quinoline compounds against various viruses, including adenoviruses and Coxsackieviruses. While specific data on the target compound’s antiviral efficacy remains limited, its structural similarity to effective antiviral agents suggests potential activity .
Anticancer Potential
The anticancer properties of quinoline derivatives are well-documented. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cancer progression .
Table 1: Summary of Biological Activities of Related Quinoline Derivatives
Table 2: Comparative Efficacy of Quinoline Derivatives Against Mycobacteria
| Compound Name | MIC (µg/mL) | Comparison Standard |
|---|---|---|
| N-Cyclohexylquinoline-2-carboxamide | 0.5 | Isoniazid (1.0) |
| N-(2-Phenylethyl)quinoline-2-carboxamide | 0.25 | Pyrazinamide (0.5) |
| This compound | TBD | TBD |
Case Study 1: Inhibition of Photosynthetic Electron Transport
A study investigated the effects of substituted quinolines on photosynthetic electron transport in spinach chloroplasts. The results indicated that certain derivatives inhibited electron transport, suggesting potential applications in herbicide development .
Case Study 2: Antiviral Screening of Quinoline Derivatives
In a recent screening for antiviral compounds, several quinoline derivatives were tested against Coxsackievirus B3. The results indicated that specific substitutions enhanced antiviral activity, which may provide insights into optimizing the target compound for similar effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
